molecular formula C15H12N2O2 B5395900 1,2,3,4-tetrahydronaphtho[2',3':4,5]imidazo[1,2-a]pyridine-6,11-dione

1,2,3,4-tetrahydronaphtho[2',3':4,5]imidazo[1,2-a]pyridine-6,11-dione

Cat. No. B5395900
M. Wt: 252.27 g/mol
InChI Key: UNMVGXRRDKKHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-tetrahydronaphtho[2',3':4,5]imidazo[1,2-a]pyridine-6,11-dione is a complex chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it an attractive candidate for research in drug discovery, medicinal chemistry, and material science.

Mechanism of Action

The exact mechanism of action of 1,2,3,4-tetrahydronaphtho[2',3':4,5]imidazo[1,2-a]pyridine-6,11-dione is not fully understood. However, it has been proposed that this compound acts by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
1,2,3,4-tetrahydronaphtho[2',3':4,5]imidazo[1,2-a]pyridine-6,11-dione has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of beta-amyloid protein (a hallmark of Alzheimer's disease), and reduce oxidative stress (a key factor in many diseases).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,2,3,4-tetrahydronaphtho[2',3':4,5]imidazo[1,2-a]pyridine-6,11-dione in lab experiments is its unique structure and properties, which make it an attractive candidate for research in drug discovery and medicinal chemistry. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 1,2,3,4-tetrahydronaphtho[2',3':4,5]imidazo[1,2-a]pyridine-6,11-dione. One area of interest is the development of more efficient and scalable synthesis methods for this compound. Another direction is the investigation of its potential use as a fluorescent probe for detecting biological molecules. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1,2,3,4-tetrahydronaphtho[2',3':4,5]imidazo[1,2-a]pyridine-6,11-dione involves a complex series of chemical reactions. One of the most common methods used for its synthesis is the cyclization of 2-(2-aminophenyl)-1,3-dihydro-2H-naphtho[1,2-b]pyridin-5-ol with 2,3-dichloro-1,4-naphthoquinone. This reaction is carried out in the presence of a suitable catalyst and solvent, and the resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1,2,3,4-tetrahydronaphtho[2',3':4,5]imidazo[1,2-a]pyridine-6,11-dione has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been found to have promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been investigated for its potential use as a fluorescent probe for detecting biological molecules.

properties

IUPAC Name

11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,16-pentaene-2,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14-9-5-1-2-6-10(9)15(19)13-12(14)16-11-7-3-4-8-17(11)13/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMVGXRRDKKHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC3=C2C(=O)C4=CC=CC=C4C3=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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